molecular formula C15H14FN3O3S B2807741 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)acetamide CAS No. 868375-77-3

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)acetamide

Cat. No. B2807741
M. Wt: 335.35
InChI Key: LHSQHULAISVFMB-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C15H14FN3O3S and its molecular weight is 335.35. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Stability Improvement

Stec et al. (2011) explored structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on benzothiazole acetamide derivatives to enhance metabolic stability. Their work signifies the importance of structural modifications in improving pharmacokinetic properties of therapeutic molecules Stec et al., 2011.

Insecticidal Properties

Fadda et al. (2017) synthesized and assessed various heterocycles incorporating a thiadiazole moiety for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential agricultural applications of such compounds in pest management Fadda et al., 2017.

α-Glucosidase Inhibitory Activity

Koppireddi et al. (2014) synthesized benzothiazole acetamide derivatives to evaluate their α-glucosidase inhibitory activity, highlighting the potential for managing diabetes through the inhibition of carbohydrate-digesting enzymes Koppireddi et al., 2014.

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions, indicating the potential use of such compounds in dye-sensitized solar cells and as ligands in therapeutic contexts Mary et al., 2020.

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-2-18-14-9(16)4-3-5-10(14)23-15(18)17-11(20)8-19-12(21)6-7-13(19)22/h3-5H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQHULAISVFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide

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